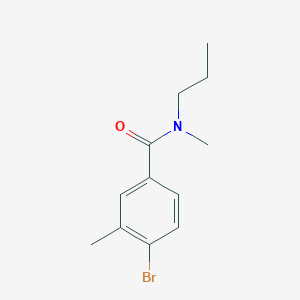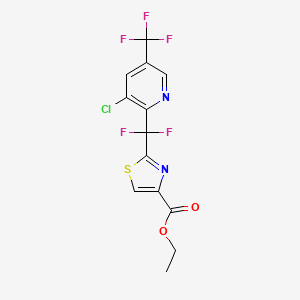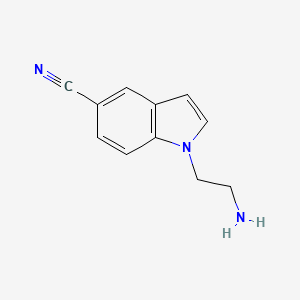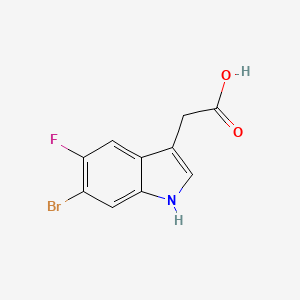![molecular formula C11H20N2O2 B1448652 2-[1-(アゼチジン-3-カルボニル)ピペリジン-4-イル]エタン-1-オール CAS No. 1879861-44-5](/img/structure/B1448652.png)
2-[1-(アゼチジン-3-カルボニル)ピペリジン-4-イル]エタン-1-オール
概要
説明
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an azetidine ring, a four-membered nitrogen-containing heterocycle. These structural elements make it a valuable compound in various scientific research and industrial applications.
科学的研究の応用
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products
準備方法
The synthesis of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves several steps, typically starting with the preparation of the piperidine and azetidine precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization of suitable precursors like 3-chloropropionyl chloride with an amine.
Coupling Reaction: The piperidine and azetidine rings are then coupled using reagents like ethyl chloroformate under controlled conditions to form the desired compound.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using advanced techniques like continuous flow chemistry and automated synthesis.
化学反応の分析
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted piperidines and azetidines, which can be further utilized in pharmaceutical and chemical research.
作用機序
The mechanism of action of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and azetidine rings allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
2-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: This compound features a thiadiazole ring instead of an azetidine ring, which may result in different biological activities and chemical reactivity.
1-(Azetidine-3-carbonyl)piperidin-4-ol: This compound lacks the ethan-1-ol group, which may affect its solubility and reactivity.
2-(Piperidin-4-yl)ethan-1-ol: This compound lacks the azetidine ring, which may result in different pharmacological properties and applications.
The uniqueness of azetidin-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone lies in its combination of the piperidine and azetidine rings, providing a versatile scaffold for various chemical and biological applications.
特性
IUPAC Name |
azetidin-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c14-6-3-9-1-4-13(5-2-9)11(15)10-7-12-8-10/h9-10,12,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPNXRQXKFSXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


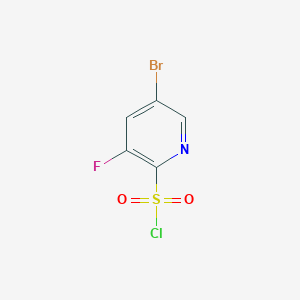
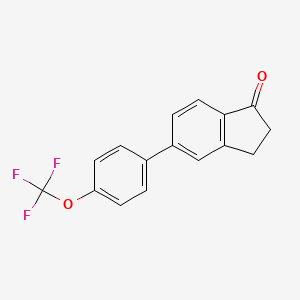
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-2-fluoroacetic acid](/img/structure/B1448573.png)
![(7-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1448574.png)
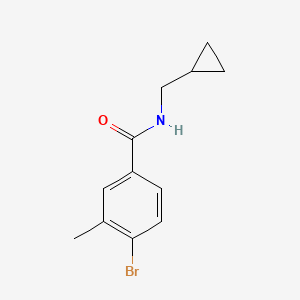
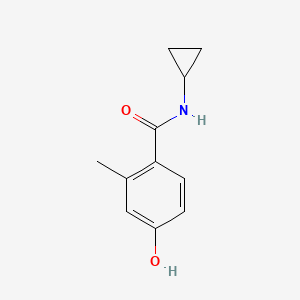
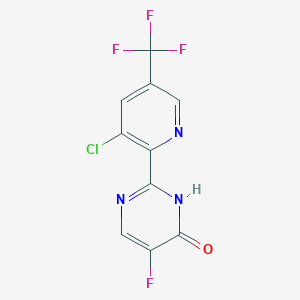

![3-[1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B1448586.png)
